tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate
Overview
Description
Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Mechanism of Action
In the context of Suzuki–Miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction, organoboron reagents are used . The reaction involves an oxidative addition step with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition of their activity . This inhibition can result in downstream effects on metabolic pathways and cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate typically involves the reaction of 2-bromo-6-fluoro-3-methylphenol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as carboxylic acids or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic synthesis processes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological processes makes it a candidate for the development of new drugs.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Tert-butyl 6-bromo-2-fluoro-3-methylbenzoate: This compound is structurally similar but lacks the carbamate group, leading to different reactivity and applications.
N-(2-bromo-6-fluoro-3-methylphenyl)acetamide: Another related compound with an acetamide group instead of a carbamate group, resulting in different chemical properties.
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Properties
IUPAC Name |
tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQXBUZRAJKUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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